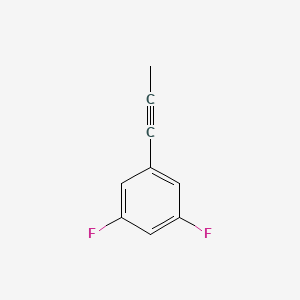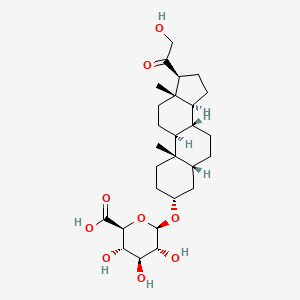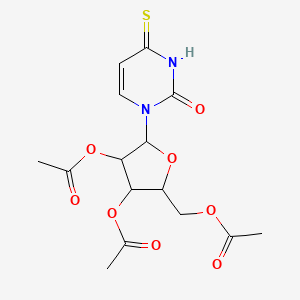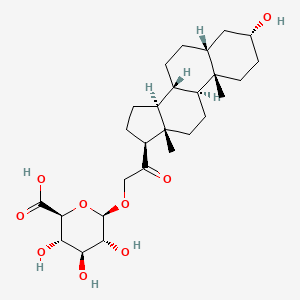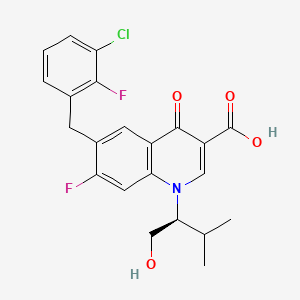![molecular formula C18H17FN2O5 B586761 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone CAS No. 1195810-93-5](/img/structure/B586761.png)
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is a synthetic derivative of mitoxantrone, a chemotherapeutic agent used primarily in the treatment of certain cancers and multiple sclerosis. This compound is characterized by the substitution of a fluorine atom and the removal of a specific aminoethyl group, which potentially alters its pharmacological properties and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of the fluorine atom and the modification of the aminoethyl side chains. Key steps include:
Formation of the Anthracenedione Core: This involves the condensation of phthalic anhydride with an appropriate amine, followed by cyclization.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Side Chain Modification: The aminoethyl side chains are modified through nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, emphasizing efficiency and yield. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions: 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are crucial for its biological activity.
Reduction: Reduction reactions can modify the quinone structure, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, particularly involving the aminoethyl side chains.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products: The major products of these reactions include various quinone and hydroquinone derivatives, which are essential for the compound’s biological activity.
科学研究应用
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into its mechanism of action.
Medicine: Investigated for its potential as a chemotherapeutic agent, particularly in cancers resistant to conventional treatments.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone involves intercalation into DNA, disrupting the replication and transcription processes. This leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. The fluorine substitution and side chain modifications may enhance its binding affinity and specificity for certain molecular targets, potentially improving its therapeutic efficacy.
相似化合物的比较
Mitoxantrone: The parent compound, widely used in chemotherapy.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetics.
Uniqueness: 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is unique due to its specific structural modifications, which may confer distinct pharmacological properties, such as improved efficacy or reduced toxicity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, chemical behavior, applications, and potential advantages over similar compounds
属性
IUPAC Name |
1-fluoro-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUHUXAZQAECFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659291 |
Source


|
| Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195810-93-5 |
Source


|
| Record name | 1-Fluoro-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


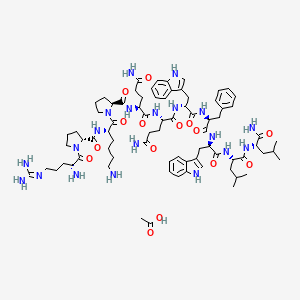
![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)
